Cas no 5468-02-0 (isoquinolin-1-yl(phenyl)methyl benzoate)

isoquinolin-1-yl(phenyl)methyl benzoate structure
5468-02-0 structure
Product name:isoquinolin-1-yl(phenyl)methyl benzoate
CAS No:5468-02-0
MF:C23H17NO2
MW:339.386585950851
CID:942522
PubChem ID:230508

isoquinolin-1-yl(phenyl)methyl benzoate Chemical and Physical Properties

Names and Identifiers

    • isoquinolin-1-yl(phenyl)methyl benzoate
    • [isoquinolin-1-yl(phenyl)methyl] benzoate
    • 1-Isochinolyl-(phenyl)-methyl-benzoat
    • AC1L5JOE
    • AC1Q5Y5F
    • Benzoesaeure-([1]isochinolyl-phenyl-methylester)
    • benzoic acid-([1]isoquinolyl-phenyl-methyl ester)
    • benzoyloxy-isoquinolin-1-yl-phenyl-methane
    • CTK5A2242
    • isoquinolylphenylmethyl benzoate
    • NSC25452
    • Oprea1_528409
    • Phenyl-1-isochinolylmethyl-benzoat
    • 1-isoquinolyl(phenyl)methyl benzoate
    • MLS002639062
    • SMR001548515
    • SR-01000443550
    • SR-01000443550-1
    • DTXSID50282334
    • AKOS000808430
    • STL487406
    • 5468-02-0
    • Z56175919
    • HMS3093P19
    • CHEMBL1713127
    • AKOS016290514
    • NSC-25452
    • Inchi: InChI=1S/C23H17NO2/c25-23(19-12-5-2-6-13-19)26-22(18-10-3-1-4-11-18)21-20-14-8-7-9-17(20)15-16-24-21/h1-16,22H
    • InChI Key: OBNCXZIUMMLFJY-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 339.12601
  • Monoisotopic Mass: 339.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.215
  • Boiling Point: 512.7°C at 760 mmHg
  • Flash Point: 263.9°C
  • Refractive Index: 1.658
  • PSA: 39.19
  • LogP: 5.18120

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